molecular formula C15H14N4O3 B4418494 4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide

4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide

Cat. No. B4418494
M. Wt: 298.30 g/mol
InChI Key: KFZCNNQFPBDFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FOB or FOB-S and is known for its unique chemical structure and properties.

Mechanism of Action

The exact mechanism of action of FOB is not fully understood, but it is believed to act as a modulator of the GABAergic system. FOB has been shown to bind to the GABA(A) receptor and enhance the activity of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability. This mechanism of action suggests that FOB may have potential as a therapeutic agent for the treatment of neurological disorders.
Biochemical and Physiological Effects
FOB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that FOB can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. FOB has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, FOB has been shown to enhance learning and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of FOB is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. FOB is also stable under normal laboratory conditions, which allows for long-term storage and use. However, one limitation of FOB is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on FOB. One potential area of study is the development of FOB-based therapeutics for the treatment of neurological disorders such as epilepsy and anxiety disorders. Another area of study is the use of FOB as a tool for understanding the mechanisms of learning and memory. Additionally, further research is needed to fully understand the mechanism of action of FOB and its potential applications in various fields.
Conclusion
In conclusion, 4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide is a chemical compound with unique properties that has gained significant attention in scientific research. Its potential applications in medicinal chemistry, pharmacology, and neuroscience make it an exciting area of study. Further research is needed to fully understand the mechanism of action of FOB and its potential as a therapeutic agent.

Scientific Research Applications

FOB has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, FOB has been studied for its potential as a therapeutic agent for the treatment of cancer, diabetes, and Alzheimer's disease. In pharmacology, FOB has been used to study the effects of various drugs on the central nervous system. In neuroscience, FOB has been studied for its potential as a tool for understanding the mechanisms of learning and memory.

properties

IUPAC Name

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-13(17-11-4-2-8-16-10-11)6-1-7-14-18-15(19-22-14)12-5-3-9-21-12/h2-5,8-10H,1,6-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZCNNQFPBDFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide
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4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide
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